2-Benzoxazoleselenol
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Overview
Description
2-Benzoxazoleselenol is a heterocyclic compound that features a benzoxazole ring fused with a selenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazoleselenol typically involves the reaction of 2-aminophenol with selenium-containing reagents. One common method includes the condensation of 2-aminophenol with selenium dioxide in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of elemental selenium and a base to facilitate the formation of the selenol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenol form.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation Products: Selenoxide and selenone derivatives.
Reduction Products: Regeneration of the selenol group.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Benzoxazoleselenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoxazoleselenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Lacks the selenol group but shares the benzoxazole ring structure.
Benzisoxazole: Contains an isoxazole ring instead of a selenol group.
Benzothiazole: Features a sulfur atom in place of selenium.
Uniqueness: 2-Benzoxazoleselenol is unique due to the presence of the selenol group, which imparts distinct chemical reactivity and biological activity compared to its sulfur and oxygen analogs .
Properties
CAS No. |
10200-74-5 |
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Molecular Formula |
C7H4NOSe |
Molecular Weight |
197.08 g/mol |
InChI |
InChI=1S/C7H4NOSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H |
InChI Key |
DLYDAGMVYCDIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)[Se] |
Origin of Product |
United States |
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